molecular formula C18H20ClNO B14255488 (1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine CAS No. 189289-49-4

(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine

Katalognummer: B14255488
CAS-Nummer: 189289-49-4
Molekulargewicht: 301.8 g/mol
InChI-Schlüssel: HAFHHRZDUJHNLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine is an organic compound with the molecular formula C17H20ClNO This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a propyl chain and an ethanimine group, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine typically involves the reaction of 2-chlorobenzyl chloride with 3-methoxyphenylacetonitrile in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine .

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[3-(2-Chlorophenyl)propyl]-1-(3-chlorophenyl)ethanimine
  • N-[3-(2-Chlorophenyl)propyl]-1-(3-hydroxyphenyl)ethanimine
  • N-[3-(2-Chlorophenyl)propyl]-1-(3-fluorophenyl)ethanimine

Uniqueness

N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

189289-49-4

Molekularformel

C18H20ClNO

Molekulargewicht

301.8 g/mol

IUPAC-Name

N-[3-(2-chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine

InChI

InChI=1S/C18H20ClNO/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3

InChI-Schlüssel

HAFHHRZDUJHNLQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=NCCCC1=CC=CC=C1Cl)C2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.